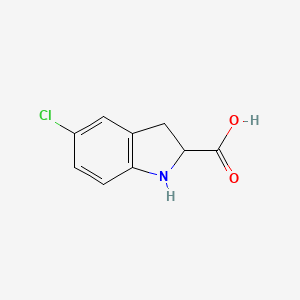

5-Chloroindoline-2-carboxylic acid

Description

Contextualization within Indole (B1671886) Derivative Chemistry Research

The indole core, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a fundamental structural motif found in a vast array of natural products and synthetic compounds with diverse biological activities. pcbiochemres.commdpi.com The study of indole chemistry has a rich history, spurred by the investigation of natural dyes like indigo (B80030) and the discovery of its presence in essential biomolecules such as the amino acid tryptophan. pcbiochemres.com This has led to the development of numerous synthetic methodologies for creating a wide variety of indole derivatives. openmedicinalchemistryjournal.com

5-Chloroindole-2-carboxylic acid fits within this extensive field as a substituted indole. The introduction of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position of the indole ring significantly influences the molecule's electronic properties and potential for chemical modifications. This strategic placement of functional groups allows for further elaboration and diversification of the core structure, making it a versatile intermediate in organic synthesis.

Significance as a Heterocyclic Building Block and Privileged Scaffold in Medicinal Chemistry and Organic Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry. nih.gov A significant majority of biologically active compounds contain at least one heterocyclic ring. nih.gov Within this broad class of molecules, certain structural frameworks, known as "privileged scaffolds," have been identified. These scaffolds are capable of binding to multiple biological targets, making them exceptionally valuable starting points for drug discovery. nih.govnih.gov

The indole ring system is a well-established privileged scaffold. nih.govijpsjournal.com Its structural flexibility and ability to participate in various biological interactions have led to its incorporation into numerous approved drugs. pcbiochemres.commdpi.com 5-Chloroindole-2-carboxylic acid, as a derivative of this privileged scaffold, inherits this potential. The chlorine atom can modulate the compound's lipophilicity and electronic character, while the carboxylic acid group provides a convenient handle for forming amides, esters, and other functional groups, further expanding its synthetic utility. nih.gov This makes it a highly sought-after heterocyclic building block for constructing more complex molecules with desired biological activities. sigmaaldrich.com

Table 1: Properties of 5-Chloroindole-2-carboxylic acid

| Property | Value |

| Molecular Formula | C₉H₆ClNO₂ nih.gov |

| Molecular Weight | 195.60 g/mol sigmaaldrich.com |

| Melting Point | 287 °C (decomposes) sigmaaldrich.com |

| CAS Number | 10517-21-2 sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Overview of Research Trajectories for Substituted Indole-2-carboxylic Acids

Research into substituted indole-2-carboxylic acids has followed several key trajectories, primarily driven by the quest for new therapeutic agents. These derivatives have been explored for a wide range of biological activities, including their potential as:

Antagonists of the strychnine-insensitive glycine (B1666218) binding site: A series of indole-2-carboxylates were synthesized and evaluated for their ability to inhibit convulsions, demonstrating their potential in neurological research. nih.gov

Dual inhibitors of IDO1 and TDO: Indole-2-carboxylic acid derivatives have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immunotherapy. sci-hub.se

Antioxidant agents: Novel indole-2-carboxylic acid analogues have been synthesized and screened for their antioxidant properties. researchgate.net

HIV-1 integrase inhibitors: Indole-2-carboxylic acid has been identified as a promising scaffold for the development of inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. nih.gov

The general synthetic strategy often involves the modification of the indole-2-carboxylic acid core at various positions. For instance, N-substituted derivatives and indole-2-carboxamides have been created to explore the structure-activity relationships of these compounds. researchgate.net The versatility of the indole-2-carboxylic acid scaffold allows for the synthesis of diverse libraries of compounds for biological screening. rsc.org

Table 2: Research on Substituted Indole-2-carboxylic Acids

| Research Area | Key Findings |

| Neurological Disorders | Indole-2-carboxylates act as antagonists at the glycine binding site associated with the NMDA receptor. nih.gov |

| Cancer Immunotherapy | 6-acetamido-indole-2-carboxylic acid derivatives show potent dual inhibition of IDO1 and TDO. sci-hub.se |

| Antioxidant Activity | Specific N-substituted and carboxamide derivatives exhibit significant antioxidant potential. researchgate.net |

| Antiviral Research | Indole-2-carboxylic acid derivatives can effectively inhibit the strand transfer activity of HIV-1 integrase. nih.gov |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-3,8,11H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZZXHFPSBXQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C1C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594201 | |

| Record name | 5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10241-98-2 | |

| Record name | 5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10241-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloroindole 2 Carboxylic Acid and Its Precursors

Direct Synthesis of 5-Chloroindole-2-carboxylic acid

The direct synthesis of 5-chloroindole-2-carboxylic acid can be efficiently achieved through the hydrolysis of its corresponding esters or via decarboxylation of precursor indole (B1671886) derivatives.

Hydrolysis of 5-Chloroindole-2-carboxylic Acid Esters

The hydrolysis of ethyl 5-chloroindole-2-carboxylate to yield 5-chloroindole-2-carboxylic acid is a common and straightforward method. This transformation is typically carried out under basic conditions. For instance, alkaline hydrolysis of similar 3-methylindole-2-carboxylates has been successfully performed to yield the corresponding carboxylic acids. wikipedia.org A general and effective method involves the use of lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water. This approach ensures complete saponification of the ester group to the carboxylate salt, which is then protonated by acidification to give the final carboxylic acid.

A representative procedure involves dissolving the ethyl 5-chloroindole-2-carboxylate in a THF:H₂O mixture and treating it with an excess of LiOH. The reaction is typically stirred at a slightly elevated temperature, for instance at 40°C, to ensure the reaction goes to completion overnight. Following the reaction, the organic solvent is removed under reduced pressure. The remaining aqueous solution is then washed with an organic solvent like diethyl ether to remove any unreacted starting material. The aqueous layer is subsequently acidified, commonly with a dilute solution of hydrochloric acid (HCl), which precipitates the 5-chloroindole-2-carboxylic acid. The solid product can then be isolated by filtration and dried.

Decarboxylation from Precursor Indole Derivatives

Decarboxylation of indole-2-carboxylic acids is a key step in the synthesis of 2-unsubstituted indoles. Various methods have been developed to facilitate this transformation, often requiring high temperatures and sometimes the use of a catalyst.

One of the most effective methods for the decarboxylation of substituted indole-2-carboxylic acids involves heating the acid in a high-boiling solvent such as quinoline (B57606), often in the presence of a copper catalyst. orgsyn.orgniscair.res.in The use of copper chromite has been shown to give consistently good yields for the decarboxylation of various chloroindoles. niscair.res.in It has also been demonstrated that heating a carboxylic acid with a catalytic amount of its copper salt can lead to facile decarboxylation at lower temperatures and in shorter reaction times compared to other methods. niscair.res.in

Microwave-assisted thermolysis in quinoline has also been reported as a rapid and high-yielding method for the decarboxylation of a range of substituted indole-2-carboxylates. orgsyn.org This technique offers a significant advantage in terms of reaction time, with near-quantitative decarboxylation being achieved in as little as 12 minutes for small-scale reactions. orgsyn.org These improved procedures provide efficient access to 2-unsubstituted indoles, which are valuable intermediates in organic synthesis. orgsyn.org

Preparation of Key Intermediates for Derivatization

The functionalization of the 5-chloroindole-2-carboxylate scaffold is crucial for the development of new chemical entities. This section covers key methodologies for modifying the C3-position, the indole nitrogen, and for the preparation of the highly reactive carbonyl chloride.

Functionalization at the C3-Position of Ethyl 5-Chloroindole-2-carboxylate (e.g., Friedel-Crafts Acylation, Trifluoroacetylation, Formylation)

The C3-position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution.

Friedel-Crafts Acylation: The Friedel-Crafts acylation of ethyl indole-2-carboxylate (B1230498) allows for the introduction of an acyl group. Interestingly, the position of acylation (C3 versus the benzene (B151609) ring) can be controlled by the choice of acyl chloride and Lewis acid catalyst. clockss.orgjst.go.jp When using a strong Lewis acid like aluminum chloride (AlCl₃) with acyl chlorides derived from stronger acids, substitution tends to occur at the C5-position of the benzene ring. clockss.orgjst.go.jp Conversely, using a weaker Lewis acid or an acyl chloride from a weaker acid favors acylation at the C3-position. jst.go.jp The use of an acid anhydride (B1165640) instead of an acyl chloride can also increase the regioselectivity for C3-acylation. clockss.org

| Acylating Agent | Lewis Acid | Solvent | Position of Acylation (Ratio) |

| Acetyl chloride | AlCl₃ | Ethylene chloride | C3 and Benzene ring (~1:1) |

| Propionyl chloride | AlCl₃ | Ethylene chloride | C3 and Benzene ring (~1:1) |

| Chloroacetyl chloride | AlCl₃ | Ethylene chloride | Predominantly Benzene ring |

| Acetic anhydride | AlCl₃ | Ethylene chloride | Predominantly C3 |

Table 1: Regioselectivity in the Friedel-Crafts Acylation of Ethyl Indole-2-carboxylate. clockss.org

Trifluoroacetylation: Trifluoroacetylation is a method to introduce a trifluoroacetyl group, often using trifluoroacetic anhydride (TFAA). wikipedia.org This reagent can be used in conjunction with a carboxylic acid to effect acylation. clockss.org While specific examples for the trifluoroacetylation of ethyl 5-chloroindole-2-carboxylate are not detailed, the general principle of electrophilic substitution at the C3-position would apply. The high reactivity of TFAA may necessitate mild reaction conditions to control selectivity.

Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.org This electrophilic substitution predominantly occurs at the C3-position of the indole nucleus. The resulting iminium salt is then hydrolyzed during workup to yield the corresponding aldehyde. wikipedia.org For ethyl 5-chloroindole-2-carboxylate, this would provide ethyl 5-chloro-3-formylindole-2-carboxylate, a valuable intermediate for further synthetic transformations.

N-Alkylation of Chloroindoles

The alkylation of the indole nitrogen (N-alkylation) is a fundamental transformation in indole chemistry. This reaction is typically achieved by deprotonating the indole NH with a suitable base, followed by reaction with an alkylating agent, such as an alkyl halide. organic-chemistry.org

Commonly used bases for the deprotonation of indoles include sodium hydride (NaH) in an aprotic solvent like DMF or THF. niscair.res.in The resulting indolide anion is a potent nucleophile that readily reacts with primary alkyl halides in an SN2 fashion. niscair.res.in For 5-chloroindole (B142107), this method allows for the introduction of a wide variety of alkyl groups at the nitrogen atom. Other bases such as potassium hydroxide in acetone (B3395972) have also been successfully employed for the N-alkylation of ethyl indole-2-carboxylate. mdpi.com

Recent advancements have also explored metallaphotoredox catalysis for the N-alkylation of nitrogen nucleophiles with alkyl halides, offering an alternative to traditional thermally induced methods. ijpcbs.com

Synthesis of 5-Chloroindole-2-carbonyl Chloride

The conversion of a carboxylic acid to its corresponding acid chloride is a crucial step for activating the carboxyl group for further reactions, such as amide or ester formation. 5-Chloroindole-2-carboxylic acid can be converted to 5-chloroindole-2-carbonyl chloride using standard chlorinating agents.

A common and effective method involves the use of oxalyl chloride in an inert solvent like dichloromethane (B109758) (CH₂Cl₂), often with a catalytic amount of DMF. orgsyn.org The reaction proceeds readily at room temperature, and the byproducts (carbon dioxide, carbon monoxide, and HCl) are volatile, which simplifies the workup procedure. wikipedia.org Thionyl chloride (SOCl₂) is another widely used reagent for this transformation, which also produces gaseous byproducts (sulfur dioxide and HCl). researchgate.net The resulting 5-chloroindole-2-carbonyl chloride is a highly reactive intermediate that can be used directly in subsequent reactions without extensive purification.

Advanced Synthetic Strategies and Innovations

The synthesis of 5-chloroindoline-2-carboxylic acid, a molecule of interest in medicinal and chemical research, involves multi-step pathways that often begin with the corresponding indole precursor. Advanced synthetic methodologies focus on developing efficient, selective, and environmentally benign routes to this target compound.

Development of Efficient and Convenient Synthetic Routes

The construction of the this compound scaffold is not typically achieved in a single step but rather through a strategic sequence. A prominent and advanced approach involves the synthesis of the more common aromatic precursor, 5-chloroindole-2-carboxylic acid, followed by a diastereoselective reduction of the indole ring.

One of the most effective strategies for the final conversion step is the catalytic hydrogenation of a protected indole derivative. Research has demonstrated that N-Boc protected indole-2-carboxylates can be hydrogenated to yield the corresponding indoline (B122111) structures. clockss.org This method is highly advantageous as it allows for control over the stereochemistry of the resulting indoline.

Formation of an Indole-2-Carboxylate Core: The synthesis often starts with commercially available materials to build the indole ring system. Classic methods like the Fischer or Reissert indole syntheses can be adapted, or modern palladium-catalyzed cyclizations can be employed for higher efficiency. mdpi.com

Chlorination: Introduction of the chloro-substituent at the 5-position can be achieved on the indoline precursor before aromatization or on the indole ring itself. A patented process describes the acylation of indoline, followed by chlorination to yield 5-chloro-1-acyl-indoline, which can then be converted to 5-chloroindole. google.com

N-Protection: To facilitate a controlled reduction and avoid side reactions, the indole nitrogen is protected, commonly with a di-tert-butyl dicarbonate (B1257347) (Boc) group. clockss.org

Catalytic Hydrogenation: The N-Boc-5-chloroindole-2-carboxylate is then subjected to catalytic hydrogenation. This crucial step reduces the C2-C3 double bond of the indole ring to form the desired indoline scaffold. clockss.org

Deprotection and Hydrolysis: Finally, removal of the Boc protecting group and hydrolysis of the ester function yields the target this compound.

This multi-step, protection-hydrogenation strategy represents an innovative and convenient route, transforming a readily accessible indole precursor into the less common indoline derivative with high stereochemical control. clockss.org

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and stereochemical outcome of the synthesis of this compound are highly dependent on the optimization of reaction conditions, particularly during the catalytic hydrogenation step. The choice of catalyst, solvent, and protecting group strategy is critical for maximizing yield and achieving the desired diastereoselectivity (cis or trans isomers).

Catalytic Hydrogenation Optimization:

The reduction of N-protected indole-2-carboxylates to indolines has been shown to be highly selective. Catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like ethanol (B145695) is a standard condition that leads to the formation of the cis-indoline derivative. clockss.org This selectivity arises from the hydrogen molecule adsorbing to the less-hindered face of the substrate on the catalyst surface.

Conversely, achieving the trans isomer requires a different strategic approach. Mild alkaline hydrolysis of the cis-diester can lead to the nearly quantitative formation of the trans-acid. clockss.org This indicates that the stereocenter at the 2-position can be epimerized under basic conditions after the initial reduction.

Key parameters for optimization include:

Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. clockss.org

Protecting Group: The N-Boc group is preferred as it activates the indole ring for reduction and can be removed under mild acidic conditions, preventing unwanted side reactions like decarboxylation that can occur with N-acyl groups. clockss.org

Solvent: Ethanol is a common and effective solvent for the hydrogenation step. clockss.org

Base/Acid for Hydrolysis: The choice of base for the final ester hydrolysis step can influence the final stereochemistry. Lithium hydroxide (LiOH) has been used for smooth hydrolysis. clockss.org

The following table summarizes the conditions that can be optimized for stereocontrol during the synthesis, based on analogous non-chlorinated systems.

Table 1: Optimization of Reaction Conditions for Indoline Synthesis

| Step | Reagents and Conditions | Product | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, 10% Pd/C, Ethanol, 60 psi | cis-indoline-2-carboxylate | High Diastereoselectivity | clockss.org |

| Ester Hydrolysis (cis) | NaOH, DME/H₂O | cis-indoline-2-carboxylic acid | High Yield | clockss.org |

| Ester Hydrolysis (trans) | LiOH, DME/H₂O | trans-indoline-2-carboxylic acid | Nearly Quantitative | clockss.org |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is increasingly important in the synthesis of complex molecules like this compound. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net

Catalysis: The use of catalytic hydrogenation is a cornerstone of a greener approach. Catalytic methods, employing small amounts of catalysts like Pd/C, are superior to stoichiometric reductions which use large quantities of metal hydride reagents and generate significant waste. researchgate.nettandfonline.com This aligns with the 9th principle of green chemistry (Catalysis).

Atom Economy: Advanced synthetic routes, such as palladium-catalyzed cross-coupling reactions for the formation of the indole ring, are designed for high atom economy, incorporating a maximum number of atoms from the starting materials into the final product. mdpi.comrsc.org

Safer Solvents and Auxiliaries: Modern synthetic chemistry emphasizes replacing hazardous solvents with greener alternatives. While many traditional indole syntheses use solvents like DMF or chlorinated hydrocarbons, ongoing research focuses on using more benign solvents like ethanol or even water, where possible. tandfonline.comresearchgate.net The hydrogenation step, often performed in ethanol, is an example of employing a safer solvent. clockss.org

Energy Efficiency: The development of reactions that can be performed at ambient temperature and pressure contributes to energy efficiency. While some steps, like catalytic hydrogenation, may require pressure, the move away from classical methods requiring high temperatures (e.g., certain Fischer indole syntheses) represents a greener path. tandfonline.com An electrocatalytic method for synthesizing functionalized indolines, which avoids terminal oxidants and transition metals, highlights an innovative and sustainable strategy. rsc.org

By integrating catalytic steps and optimizing reaction conditions to use safer solvents and reduce energy inputs, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Transformations and Derivatization Strategies of 5 Chloroindole 2 Carboxylic Acid

Carboxylic Acid Functionalization

The carboxylic acid group at the C2 position of the indole (B1671886) ring is a primary site for chemical modification, enabling the synthesis of various derivatives such as amides and esters.

Amidation Reactions for Indole-2-carboxamide Synthesis

The conversion of 5-chloroindole-2-carboxylic acid into its corresponding amides, known as 5-chloroindole-2-carboxamides, is a common and significant transformation. This is typically achieved through coupling reactions with a diverse range of primary or secondary amines. To facilitate this transformation, which can be challenging due to the basicity of amines deprotonating the carboxylic acid to form an unreactive carboxylate, coupling agents are employed. youtube.com

Commonly used coupling agents include (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), and Dicyclohexylcarbodiimide (DCC). youtube.comresearchgate.netfishersci.co.uk These reagents activate the carboxylic acid, forming a reactive intermediate that is readily attacked by the amine nucleophile to form the amide bond. The reactions are typically carried out in anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) and may require a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to neutralize any acid generated. researchgate.net For instance, the reaction of 5-chloroindole-2-carboxylic acid with various ethanamine derivatives in the presence of BOP and DIPEA in DMF yields the corresponding N-substituted 5-chloroindole-2-carboxamides. researchgate.net

Another approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). wikipedia.orglibretexts.org The resulting 5-chloroindole-2-carbonyl chloride can then react with an amine, often in the presence of a base, to produce the desired amide. This two-step process, sometimes performed in a one-pot synthesis, is effective for a wide range of amines, including sterically hindered ones. wikipedia.org

Table 1: Examples of Amidation Reactions

| Amine Reactant | Coupling Agent/Method | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|

| Substituted Ethanamine | BOP | DIPEA | DMF | N-substituted 5-chloro-3-ethyl-1H-indole-2-carboxamide | researchgate.net |

| Various Amines | HBTU | DIPEA | - | Corresponding Amide | fishersci.co.uk |

| Various Amines | SOCl₂ (to form acyl chloride) | - | - | Corresponding Amide | wikipedia.org |

| Amine | DCC | - | - | N-substituted 5-chloroindole-2-carboxamide | youtube.com |

Esterification and Transesterification Reactions

Esterification represents another key functionalization of the carboxylic acid group. The most common method for converting a carboxylic acid to an ester is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). libretexts.orgmasterorganicchemistry.comchemguide.co.uk This is an equilibrium-driven process, and to favor ester formation, the alcohol is often used in large excess, sometimes serving as the solvent. libretexts.orgmasterorganicchemistry.com This method is particularly effective for producing simple alkyl esters like methyl, ethyl, or propyl esters of 5-chloroindole-2-carboxylic acid. libretexts.org

Alternatively, esters can be synthesized by first converting the carboxylic acid into a more reactive derivative, like an acid chloride using thionyl chloride (SOCl₂), which then readily reacts with an alcohol to yield the ester. libretexts.org Another method involves the reaction of the carboxylic acid with diazomethane (B1218177) to specifically produce methyl esters. nih.gov

Transesterification, the process of converting one ester into another by reacting it with an alcohol, is also a viable strategy. For example, an ethyl ester of 5-chloroindole-2-carboxylic acid can be converted to a different ester by heating it with another alcohol, often in the presence of an acid or base catalyst. Various catalysts, including scandium(III) triflate and silica (B1680970) chloride, have been shown to effectively promote transesterification reactions. organic-chemistry.org

Table 2: Esterification Methods

| Reagent(s) | Method | Product | Ref |

|---|---|---|---|

| Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | Corresponding Alkyl Ester (e.g., Ethyl 5-chloroindole-2-carboxylate) | libretexts.orgmasterorganicchemistry.com |

Modifications of the Indole Nucleus

Beyond the carboxylic acid group, the indole ring itself offers several positions for further derivatization, including the C3 position and the C5 chloro-substituent.

Alkylation and Acylation at Various Positions (e.g., C3)

The indole nucleus is electron-rich, making it susceptible to electrophilic substitution. The C3 position is generally the most nucleophilic and therefore the most common site for alkylation and acylation. Friedel-Crafts acylation, for example, can introduce an acyl group at the C3 position. The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and solvent can influence the regioselectivity of the reaction, but C3 is often the primary site of reaction. clockss.org

Derivatives such as 5-chloro-3-ethyl-1H-indole-2-carboxamide and 5-chloro-3-(hydroxymethyl)-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide have been synthesized, showcasing modification at the C3 position. google.com The indole nitrogen (N1) can also be a site for alkylation or acylation, typically requiring a strong base to first deprotonate the N-H group. google.com

Nucleophilic Substitution Reactions of the Chloro Substituent

The chloro group at the C5 position of the indole ring is generally unreactive towards classical nucleophilic aromatic substitution (SₙAr) due to the electron-rich nature of the indole ring. fishersci.co.uknih.gov However, its replacement can be achieved using modern cross-coupling methodologies, most notably palladium-catalyzed reactions.

The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by coupling the chloro-substituted indole with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. researchgate.netwikipedia.orgorganic-chemistry.org This method has been successfully applied to various chloroindoles, enabling the synthesis of 5-arylindoles. nih.gov The success of these reactions often depends on the choice of palladium precatalyst and phosphine (B1218219) ligand, with systems like XPhos Pd G2 showing high efficiency. researchgate.netnih.gov

Similarly, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to replace the chlorine atom with a nitrogen nucleophile (an amine), forming 5-aminoindole (B14826) derivatives. These reactions have been demonstrated on various five-membered heterocyclic halides, including indoles. acs.org Base-promoted SₙAr reactions, for example using KOH in DMSO, have also been reported for the N-arylation of indoles with activated chloroarenes, suggesting a potential route for modifying the C5 position under specific conditions. nih.gov

Table 3: Cross-Coupling Reactions at C5

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Boronic Acid | Palladium complex (e.g., XPhos Pd G2), Base | 5-Arylindole derivative | researchgate.netnih.gov |

| Buchwald-Hartwig Amination | Amine | Palladium complex, Phosphine Ligand, Base | 5-Aminoindole derivative | acs.org |

Intramolecular Cyclization Reactions for Novel Heterocycles

Derivatives of 5-chloroindole-2-carboxylic acid can be designed to undergo intramolecular cyclization reactions, leading to the formation of novel, polycyclic heterocyclic systems. These reactions are a powerful strategy for building molecular complexity.

For example, a derivative of 5-chloroindole-2-carboxylic acid, specifically 5-Chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylic acid, can undergo an intramolecular amidation reaction. Using a coupling agent like BOP in the presence of DIPEA, the carboxylic acid group couples with the secondary amine in the side chain at the C3 position. This process results in the formation of a new ring, yielding a pyrrolo[3,4-b]indol-3-one structure.

In a broader context, indole-2-carboxamides are recognized as versatile precursors for synthesizing various fused indole ring systems through intramolecular cyclization reactions. This strategy is valuable for creating complex scaffolds found in many biologically active molecules.

Decarboxylation Studies of Indole-2-carboxylic Acids

The removal of the carboxylic acid group from the C2 position of the indole ring is a well-established transformation. The electron-rich nature of the indole nucleus facilitates this reaction compared to many other aromatic carboxylic acids. The stability of the resulting C2-anion or related intermediate plays a crucial role in the reaction's feasibility.

Thermal decarboxylation is a straightforward method for removing the carboxylic acid group from indole-2-carboxylic acids. Historically, this has been achieved by simply heating the carboxylic acid above its melting point. researchgate.net The high temperature provides the necessary activation energy for the C-C bond cleavage and subsequent release of carbon dioxide.

In a more controlled application, the thermal decarboxylation of 5-chloroindole-2-carboxylic acid has been successfully demonstrated in a high-boiling solvent. A study utilizing a continuous flow reactor reported the clean conversion of 5-chloroindole-2-carboxylic acid to 5-chloroindole (B142107). lookchem.com The reaction was conducted in sulfolane (B150427) at 300 °C with a residence time of 20 minutes, affording the product in a high yield. This method highlights the utility of high-temperature solvent-based approaches for efficient and clean protodecarboxylation.

Table 1: Thermal Decarboxylation of 5-Chloroindole-2-carboxylic acid

| Substrate | Product | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-Chloroindole-2-carboxylic acid | 5-Chloroindole | Sulfolane | 300 | 83 | lookchem.com |

The mechanism of thermal decarboxylation for most carboxylic acids is believed to proceed through a unimolecular heterolytic fission, forming a carbanion intermediate after the loss of CO2. stackexchange.com The presence of the indole ring system helps to stabilize this anionic intermediate, thus facilitating the reaction.

Catalytic methods offer an alternative to harsh thermal conditions, often proceeding at lower temperatures and with improved selectivity. The use of copper salts in high-boiling amine solvents like quinoline (B57606) is a classic and widely used method for the decarboxylation of aromatic and heteroaromatic carboxylic acids. acs.orgfuture4200.com

This method typically involves heating the carboxylic acid in a quinoline solution with copper powder or, more effectively, a copper(I) or copper(II) salt. acs.org The reaction is believed to proceed through the formation of a copper carboxylate intermediate. This intermediate then undergoes decarboxylation to form an organocopper species, which is subsequently protonated by the solvent or other proton sources to yield the final product. future4200.com The use of copper salts is generally much faster and provides better yields compared to using copper metal powder. acs.org

While specific examples detailing the copper-quinoline decarboxylation of 5-chloroindole-2-carboxylic acid are not prevalent in the provided literature, the general applicability of this method to a wide range of aromatic carboxylic acids suggests its potential utility for this substrate. future4200.com The reaction conditions are typically in the range of 180-200 °C. acs.org Quinoline not only acts as a high-boiling solvent but also as a ligand that enhances the rate of decarboxylation. future4200.com

Table 2: General Conditions for Copper-Catalyzed Decarboxylation

| Catalyst System | Solvent | Typical Temperature (°C) | Mechanistic Intermediate | Reference |

| Copper Salts (e.g., Cu₂O, Cupric salts) | Quinoline | 180 - 215 | Organocopper species | acs.orgfuture4200.com |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

| Proton | Expected Chemical Shift (ppm) for related Indole-2-carboxylic acids |

| Carboxylic Acid (-COOH) | > 11.0 (broad singlet) |

| Indole (B1671886) NH | ~11.9 (broad singlet) |

| Aromatic Protons | 7.0 - 8.0 |

This table is based on data from related indole-2-carboxylic acid derivatives and provides expected ranges.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 5-Chloroindoline-2-carboxylic acid will produce a distinct signal. Based on data from analogous compounds like 5-methylindole-2-carboxylic acid, the carbonyl carbon of the carboxylic acid group is expected to resonate in the downfield region of the spectrum, typically around 165-185 ppm. libretexts.org The carbon atoms of the indole ring will appear in the aromatic region, with their chemical shifts influenced by the chlorine substituent and the carboxylic acid group.

| Carbon Atom | Expected Chemical Shift (δ) in ppm for related Indole-2-carboxylic acids |

| Carbonyl (-COOH) | 165 - 185 |

| Aromatic C-Cl | ~125-135 |

| Other Aromatic Carbons | 110 - 140 |

This table is based on data from related indole-2-carboxylic acid derivatives and provides expected ranges.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted monoisotopic mass of this compound is 195.00871 Da. researchgate.net In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺) would be observed at approximately m/z 195. uni.lu Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with an [M+2]⁺ peak at approximately m/z 197, with an intensity of about one-third of the [M]⁺ peak. Common adducts observed in mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M-H]⁻. researchgate.netuni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 196.01599 |

| [M+Na]⁺ | 217.99793 |

| [M-H]⁻ | 194.00143 |

| [M]⁺ | 195.00816 |

Data sourced from PubChem. researchgate.netuni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often broadened by hydrogen bonding. pressbooks.publibretexts.org A strong, sharp absorption band between 1710 and 1760 cm⁻¹ is characteristic of the C=O stretching of the carbonyl group in the carboxylic acid. libretexts.org The N-H stretching of the indole ring typically appears in the region of 3300-3500 cm⁻¹. pressbooks.pub Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring will appear in the 1400-1600 cm⁻¹ region.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| N-H (Indole) | 3300 - 3500 |

| C=O (Carboxylic Acid) | 1710 - 1760 |

| Aromatic C-H | > 3000 |

| Aromatic C=C | 1400 - 1600 |

This table presents generally accepted ranges for the indicated functional groups.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Structure Analysis

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The UV/Vis spectrum of this compound is expected to show absorption maxima characteristic of the indole chromophore. Indole and its derivatives typically exhibit two main absorption bands. srce.hr For indole-2-carboxylic acid, these bands are observed around 216 nm and 270 nm. srce.hr The presence of the chlorine atom at the 5-position may cause a slight bathochromic (red) shift in these absorption maxima. Without additional conjugation, carboxylic acids themselves absorb at around 210 nm, which is often too low to be of significant diagnostic use. libretexts.org

| Compound | Reported Absorption Maxima (λmax) |

| Indole-2-carboxylic Acid | ~216 nm, ~270 nm |

| 5-Hydroxyindole-2-carboxylic Acid | ~215 nm, ~290 nm zenodo.org |

This table shows data for related compounds to provide an expected range for this compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination and Polymorphism Studies

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not detailed in the provided search results, the structures of its methyl and ethyl esters, methyl 5-chloro-1H-indole-2-carboxylate and ethyl 5-chloro-2-indolecarboxylate, have been reported. researchgate.netcore.ac.uk These studies reveal that the indole ring system is planar. core.ac.uk In the crystal lattice of the methyl ester, molecules are linked by intermolecular N—H···O hydrogen bonds, forming centrosymmetric dimers. core.ac.uk A similar packing arrangement can be anticipated for the carboxylic acid, where the carboxylic acid groups would likely form strong hydrogen-bonded dimers. The study of different crystalline forms, or polymorphs, is crucial as they can exhibit different physical properties.

Crystallographic Data for Methyl 5-chloro-1H-indole-2-carboxylate:

| Parameter | Value |

| Crystal System | Monoclinic core.ac.uk |

| Space Group | P2₁/n researchgate.net |

| a (Å) | 10.570(3) researchgate.net |

| b (Å) | 5.617(2) researchgate.net |

| c (Å) | 18.091(5) researchgate.net |

| β (°) | 105.681(4) researchgate.net |

| V (ų) | 1034.0 researchgate.net |

| Z | 4 researchgate.net |

This data is for the closely related methyl ester and provides insight into the likely crystal packing of the carboxylic acid.

Chromatographic Techniques for Purity Assessment and Separation (e.g., Thin Layer Chromatography)

Chromatographic methods are indispensable tools for the separation and purity verification of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound, with reports indicating a purity of ≥ 99% can be achieved and verified. chemimpex.com

In research settings, related indole derivatives are purified to over 96% purity as determined by HPLC analysis. nih.gov Thin Layer Chromatography (TLC) is also routinely employed to monitor the progress of chemical reactions during the synthesis of such compounds. nih.gov

A specific reverse-phase (RP) HPLC method has been developed for the analysis of 5-Chloroindole-2-carboxylate, a closely related compound. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com The conditions for this analytical method are detailed below.

Table 1: HPLC Conditions for Analysis of a Related Indole Compound

| Parameter | Value |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Notes | For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. sielc.com |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound, which serves to validate its empirical formula. For this compound, the established empirical formula is C₉H₆ClNO₂. sigmaaldrich.comvulcanchem.com This formula indicates that each molecule is composed of nine carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.

The validation process involves comparing the experimentally determined mass percentages of each element in a purified sample to the theoretical values calculated from the empirical formula. The molecular weight of the compound is 195.60 g/mol . sigmaaldrich.comvulcanchem.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 55.27% |

| Hydrogen | H | 1.01 | 6 | 6.06 | 3.10% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 18.12% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.16% |

| Oxygen | O | 16.00 | 2 | 32.00 | 16.36% |

| Total | | | | 195.61 | 100.00% |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Chloroindole-2-carboxylate |

| Acetonitrile |

| Phosphoric Acid |

| Formic Acid |

| Carbon |

| Hydrogen |

| Chlorine |

| Nitrogen |

Biological and Pharmacological Research Endeavors of 5 Chloroindole 2 Carboxylic Acid Derivatives

Anti-cancer and Antiproliferative Activities

The indole (B1671886) nucleus is a well-established pharmacophore in the design of anticancer drugs, and derivatives of 5-chloroindole-2-carboxylic acid have been a fertile ground for the development of new potent agents. These compounds have been shown to inhibit the growth of various cancer cells, trigger programmed cell death, and interfere with specific molecular pathways essential for tumor survival and progression.

Inhibition of Cancer Cell Proliferation (in vitro)

Numerous studies have demonstrated the potent in vitro antiproliferative activity of 5-chloroindole-2-carboxylic acid derivatives against a panel of human cancer cell lines. The efficacy is often measured by the GI₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%.

For instance, a series of 5-chloro-indole-2-carboxylate derivatives showed significant antiproliferative activity, with GI₅₀ values ranging from 29 nM to 78 nM across four different cancer cell lines. In one study, certain 5-chloro-indole-2-carboxylate derivatives (compounds 3a–e ) were found to be more potent than their cyclized pyrrolo[3,4-b]indol-3-one counterparts (5a–c ) and the corresponding carboxylic acid derivatives (4a–c ), highlighting the importance of the ethyl ester group at the C2 position for antiproliferative action. nih.gov

Another study focused on 5-chloroindole-2-carboxamide derivatives. One of the most potent compounds identified, Va , which has a chlorine atom at the 5-position of the indole ring, exhibited a GI₅₀ value of 26 nM, making it 1.3 times more potent than the reference drug erlotinib (B232). medchemexpress.com A different set of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides also showed promising activity, with the most potent derivative, 5f , recording a GI₅₀ of 29 nM, which was superior to erlotinib's GI₅₀ of 33 nM. mdpi.com

| Compound / Derivative Class | Cancer Cell Lines | Mean GI₅₀ (nM) | Reference |

| 5-Chloro-indole-2-carboxylates (3a-e ) | Four cancer cell lines | 29 - 38 | nih.gov |

| Pyrrolo[3,4-b]indol-3-ones (5a-c ) | Four cancer cell lines | 48 - 62 | nih.gov |

| 5-Chloro-indole-2-carboxylic acids (4a-c ) | Four cancer cell lines | 68 - 78 | nih.gov |

| Indole-2-carboxamide (Va ) | Four cancer cell lines | 26 | medchemexpress.com |

| 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f ) | Four cancer cell lines | 29 | mdpi.com |

| Erlotinib (Reference) | Four cancer cell lines | 33 | medchemexpress.commdpi.com |

This table is interactive. Users can sort and filter the data.

Molecular Mechanisms of Apoptosis Induction

Beyond simply halting proliferation, effective anticancer agents should induce apoptosis, or programmed cell death, in cancer cells. Derivatives of 5-chloroindole-2-carboxylic acid have been shown to activate the molecular machinery of apoptosis.

Research on 5-chloroindole-2-carboxamide derivatives revealed their ability to trigger the intrinsic pathway of apoptosis. nih.gov Key findings include a significant increase in the levels of pro-apoptotic proteins. For example, treatment of MCF-7 human breast cancer cells with compounds 5d , 5e , and 5h led to a 13- to 16-fold increase in Cytochrome C levels compared to untreated cells. nih.gov Cytochrome C release from the mitochondria is a critical step in activating the caspase cascade.

Furthermore, these compounds modulate the Bcl-2 family of proteins, which are central regulators of apoptosis. Studies demonstrated that active derivatives cause an increase in the levels of the pro-apoptotic protein Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. The activation of effector caspases, such as caspase-3, and initiator caspases, like caspase-8 and caspase-9, was also observed, confirming the pro-apoptotic activity of these compounds. nih.govnih.gov For example, compounds 5f and 5g from a 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide series were more potent at elevating caspase-3 levels than the reference compound staurosporine. nih.gov

Targeting Specific Oncogenic Pathways and Enzymes (e.g., COX-2, EGFR, BRAF, CDK2)

The anticancer effects of 5-chloroindole-2-carboxylic acid derivatives are often rooted in their ability to inhibit specific enzymes and signaling pathways that are hijacked by cancer cells to grow and survive. Key targets identified include Epidermal Growth Factor Receptor (EGFR), BRAF serine/threonine kinase, and Cyclin-Dependent Kinase 2 (CDK2).

EGFR and BRAF Inhibition: Mutant EGFR and BRAF pathways are critical targets in various malignancies. nih.gov Several 5-chloroindole-2-carboxylate and carboxamide derivatives have been designed as potent inhibitors of these kinases. For example, the m-piperidinyl derivative 3e was found to be a more potent EGFR inhibitor than the drug erlotinib, with an IC₅₀ value of 68 nM versus 80 nM for erlotinib. nih.gov The same study showed that this series of compounds also possessed potent anti-BRAFV600E activity. nih.gov Similarly, the indole-2-carboxamide derivative Va was the most potent in its series, inhibiting EGFR with an IC₅₀ of 71 nM and BRAFV600E with an IC₅₀ of 67 nM. medchemexpress.com

CDK2 Inhibition: CDK2 is another crucial enzyme that regulates the cell cycle, and its inhibition can halt cancer cell division. Research has successfully developed 5-chloroindole-2-carboxamide derivatives as potent CDK2 inhibitors. In one study, several derivatives inhibited CDK2 with IC₅₀ values ranging from 11 nM to 34 nM. nih.gov The most potent compound, 5h , had an IC₅₀ of 11 nM, making it more effective than the reference inhibitor dinaciclib (B612106) (IC₅₀ = 20 nM). nih.gov

| Compound / Derivative | Target Enzyme | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

| 3e (5-chloro-indole-2-carboxylate) | EGFR | 68 | Erlotinib | 80 |

| Va (5-chloro-indole-2-carboxamide) | EGFR | 71 | Erlotinib | 80 |

| 5f (5-chloro-indole-2-carboxamide) | EGFRWT | 68 | Erlotinib | 80 |

| 5f (5-chloro-indole-2-carboxamide) | EGFRT790M | 9.5 | Osimertinib | 8 |

| Va (5-chloro-indole-2-carboxamide) | BRAFV600E | 67 | Erlotinib | 60 |

| 5h (indole-2-carboxamide) | CDK2 | 11 | Dinaciclib | 20 |

| 5e (indole-2-carboxamide) | CDK2 | 13 | Dinaciclib | 20 |

This table is interactive. Users can sort and filter the data.

Development of Multi-Target Antiproliferative Agents

Given the complexity of cancer, which often involves multiple redundant signaling pathways, there is a growing interest in developing drugs that can hit several targets simultaneously. The 5-chloroindole-2-carboxylic acid scaffold has proven to be an excellent platform for designing such multi-target agents.

Researchers have successfully created derivatives that act as dual inhibitors of EGFR and BRAFV600E or dual inhibitors of EGFR and CDK2. nih.govmedchemexpress.comnih.gov For example, compounds like Va showed potent inhibition of both EGFR and BRAF, suggesting they could be effective against tumors driven by either pathway. medchemexpress.com Other research efforts have yielded compounds like 5h and 5k , which were identified as potent dual inhibitors of EGFR and CDK2. nih.gov The development of agents that also inhibit VEGFR-2, a key regulator of angiogenesis, alongside EGFR and BRAF, points towards a triple-targeting strategy. medchemexpress.com This multi-targeted approach may offer advantages in overcoming drug resistance and improving therapeutic efficacy.

Anti-inflammatory Properties

Inflammation is a critical biological response, but its dysregulation is a key feature of many chronic diseases. The cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is the primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs).

Cyclooxygenase-2 (COX-2) Inhibition

The indole nucleus is a well-known structural motif in anti-inflammatory agents, most famously represented by the NSAID indomethacin. rsc.orgresearchgate.net The selective inhibition of COX-2 over COX-1 is a key goal in modern anti-inflammatory drug design, as it is believed to reduce gastrointestinal side effects associated with traditional NSAIDs. sigmaaldrich.com

Scientific investigations have established that indole derivatives, particularly indole-2-carboxamides, can be potent and selective COX-2 inhibitors. nih.govnih.gov For instance, a series of novel indole-2-amide compounds were shown to have significant in vitro COX-2 inhibitory activity, with IC₅₀ values for the most promising compounds reaching as low as 21.86 nM, comparable to the selective COX-2 inhibitor celecoxib (B62257) (IC₅₀ = 11.20 nM). nih.gov While the indole-2-carboxamide scaffold is clearly established as a platform for COX-2 inhibition, specific studies focusing on the COX-2 inhibitory activity of 5-chloroindole-2-carboxylic acid derivatives were not identified in the reviewed literature. However, the potent anti-inflammatory activity of the broader indole class suggests that this specific subset of compounds may also possess similar properties, representing a potential area for future research.

Modulation of Inflammatory Mediators

Derivatives of indole, a core structure in 5-chloroindole-2-carboxylic acid, have been a subject of interest in the search for new anti-inflammatory agents. The anti-inflammatory efficacy of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins (B1171923) from arachidonic acid. amazonaws.com COX exists in two primary isoforms, COX-1 and COX-2, with COX-2 being the main target for many anti-inflammatory drugs. amazonaws.com

Research into various indole derivatives has revealed their potential to act as COX-2 inhibitors. amazonaws.com For instance, certain 1,5-disubstituted indole-3-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, which are believed to be mediated through COX-2 inhibition. amazonaws.com The structural modifications on the indole nucleus are studied to enhance the therapeutic profile of these compounds. amazonaws.com While direct studies on 5-chloroindole-2-carboxylic acid derivatives are part of ongoing research, the established anti-inflammatory potential of the broader indole family suggests a promising avenue for investigation. amazonaws.comnih.gov The modulation of inflammatory mediators is a key mechanism in controlling inflammatory diseases, and substances that can down-regulate their production are valuable therapeutic targets. scielo.br Research on other compounds has shown that the reduction of mediators like nitric oxide (NO), tumor necrosis factor (TNF), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2) is a key indicator of anti-inflammatory activity. scielo.brmdpi.com

Neuropharmacological and Central Nervous System Investigations

Research into indole-2-carboxylic acid derivatives has uncovered potential neuroprotective properties. A notable example is 5-methoxyindole-2-carboxylic acid (MICA), a close structural analog of the 5-chloro derivative. nih.govnih.gov Studies have demonstrated that MICA can provide chemical preconditioning and neuroprotection against ischemic injury, such as that occurring during a stroke. nih.govnih.gov

In animal models of stroke, dietary supplementation with MICA was found to improve stroke-related impairments in hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.govnih.gov This neuroprotective effect is associated with a reduction in oxidative stress and cell death. nih.gov While these molecular improvements did not fully translate to the reversal of motor and cognitive dysfunctions in the specific study, they highlight the potential of indole-2-carboxylic acid derivatives to protect neural tissue from ischemic damage. nih.govnih.gov Further investigation is needed to optimize factors like dosage and treatment duration to maximize functional recovery. nih.gov

The modulation of cell death pathways is a critical aspect of neuroprotection. Research on 5-methoxyindole-2-carboxylic acid (MICA) has shown that its neuroprotective effects are linked to a decrease in cell death following ischemic injury. nih.gov This suggests that derivatives of indole-2-carboxylic acid can influence the cellular cascades that lead to neuronal loss in neurodegenerative conditions.

Furthermore, studies on other 5-chloroindole (B142107) derivatives, specifically indole-2-carboxamides, have explored their ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov This research has identified their influence on key apoptotic markers such as caspases, Bax, Bcl2, and p53. nih.gov While the context is different, the ability to modulate these fundamental cell death pathways is significant. Understanding how these compounds interact with apoptotic machinery could be leveraged to develop therapies aimed at preventing or slowing down neuronal death in neurodegenerative diseases.

Antioxidant Potential and Mechanisms

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant interest. Research into pyrrolidine (B122466) derivatives has highlighted their potential as antioxidant agents. nih.gov

A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and screened for their antioxidant activity using DPPH radical scavenging and reducing power assays. nih.gov Several compounds in this series were identified as potent antioxidants. The antioxidant mechanism of these compounds involves donating an electron to reduce free radicals, as demonstrated in the reducing power assay where they reduce Fe³⁺ to Fe²⁺. nih.gov

Notably, two compounds showed exceptionally high activity:

1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one was found to have an antioxidant activity 1.5 times higher than the well-known antioxidant ascorbic acid in the DPPH assay. nih.gov

1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one exhibited 1.35 times higher activity than ascorbic acid in the DPPH assay and also showed strong reducing power. nih.gov

Table 2: Antioxidant Activity of Selected 5-Chloro-Substituted Pyrrolidinone Derivatives

| Compound | Antioxidant Activity (DPPH Assay vs. Ascorbic Acid) | Reducing Power (Optical Density at 700 nm) |

| 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | 1.5x higher | Not specified |

| 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.35x higher | 1.149 |

| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (6) | Not specified | 1.675 |

Agrochemical Applications

Beyond pharmaceuticals, 5-chloroindole-2-carboxylic acid and its derivatives are explored for their utility in agricultural chemistry. chemimpex.com

The development of novel insecticides is crucial for managing crop pests. While various heterocyclic compounds, such as pyrazole-5-carboxylic acid derivatives, have been synthesized and shown to have potent insecticidal activity, the reviewed literature does not provide specific examples of insecticidal agents developed directly from the 5-chloroindole-2-carboxylic acid scaffold. researchgate.net

The chemical properties of 5-chloroindole-2-carboxylic acid make it a compound of interest for creating new agrochemicals aimed at enhancing crop protection and yield. chemimpex.comvulcanchem.com It is recognized as a versatile building block in this field, although specific research detailing its direct application or the performance of its derivatives in crop protection and yield enhancement was not available in the reviewed sources. chemimpex.comvulcanchem.com

Other Therapeutic Targets (e.g., Factor Xa, Hepatitis C Virus NS3·4A Protease, Disorders related to Oxalate (B1200264) Accumulation)

The therapeutic potential of 5-chloroindole-2-carboxylic acid derivatives extends to other critical enzyme and disease targets.

Factor Xa

Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade, making it a key target for antithrombotic drugs to treat and prevent thromboembolic diseases. escholarship.org Research has led to the discovery of potent FXa inhibitors based on indoline (B122111) and related structures.

One study identified (R)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)-1-(ethanesulfonyl)indoline as a potent FXa inhibitor. escholarship.org Further optimization to improve safety led to the synthesis of ({(RS)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)indolin-1-yl}sulfonyl)acetic acid ((RS)-11d), which showed even more potent FXa inhibitory activity. escholarship.org

The well-known oral anticoagulant Rivaroxaban contains a 5-chlorothiophene-2-carboxamide (B31849) moiety, which binds to the S1 pocket of the FXa enzyme. nih.gov This highlights the importance of the chloro-substituted aromatic ring in achieving high potency and selectivity. Structure-activity relationship studies on oxazolidinone-based FXa inhibitors confirmed that the 5-chlorothiophene-2-carboxamide group was optimal for subnanomolar inhibitory potency. nih.gov

Hepatitis C Virus NS3·4A Protease

The Hepatitis C Virus (HCV) NS3/4A serine protease is essential for viral replication and is a major target for direct-acting antiviral (DAA) drugs. nih.govnih.gov Numerous NS3/4A protease inhibitors have been developed, including approved drugs like telaprevir, simeprevir, and grazoprevir, which are often based on peptidomimetic scaffolds, macrocycles, or quinoxaline (B1680401) moieties. nih.govmcgill.ca While indole-based structures are common in medicinal chemistry, the reviewed scientific literature did not describe specific HCV NS3/4A protease inhibitors that are direct derivatives of 5-chloroindole-2-carboxylic acid. nih.govnih.govmcgill.caescholarship.org

Disorders related to Oxalate Accumulation

No information was found in the reviewed search results regarding the application of 5-chloroindoline-2-carboxylic acid or its derivatives in the research or treatment of disorders related to oxalate accumulation.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Requirements for Biological Activity

Impact of Substituents on the Indole (B1671886) Ring (e.g., C3-alkylation, C5-electron withdrawing groups)

The nature and position of substituents on the indoline (B122111) ring are critical determinants of biological activity. For instance, the presence of an electron-withdrawing group, such as a chlorine atom at the C5 position, is a recurring motif in potent derivatives. This substitution pattern is often associated with enhanced binding affinity to various biological targets.

Research has shown that C3-alkylation of the indole nucleus can significantly modulate activity. In the context of HIV-1 integrase inhibitors, the introduction of a long-chain substituent at the C3 position of the indole core has been found to markedly improve inhibitory effects. mdpi.comnih.gov This enhancement is attributed to improved interactions with hydrophobic pockets within the active site of the enzyme. mdpi.comnih.gov Specifically, a derivative with a long branch at C3 demonstrated a significant increase in integrase inhibition, with an IC50 value of 0.13 μM. nih.gov This highlights the strategic importance of C3 functionalization in optimizing the pharmacological profile.

Conversely, in other contexts, the presence of a methyl group at the C3 position, as opposed to the C2 position, has been observed to result in higher yields and slightly lower C5-selectivity during certain olefination reactions. nih.govacs.org This suggests that even subtle changes in alkyl substitution can influence not only biological activity but also the chemical reactivity and synthetic accessibility of these compounds.

Interactive Data Table: Impact of C3 and C5 Substituents on Activity

| Compound/Derivative Class | C3-Substituent | C5-Substituent | Observed Effect on Biological Activity | Reference |

| HIV-1 Integrase Inhibitors | Long-chain alkyl/aryl | Chloro | Significantly improved inhibitory activity (IC50 = 0.13 µM) | mdpi.comnih.gov |

| Olefinated Indolines | Methyl | Chloro | Higher yield, lower C5-selectivity in olefination | nih.govacs.org |

| General Indole Derivatives | Not specified | Cl/NO2 | Influences binding mode in pharmacophore models | researchgate.net |

| Olefinated Indolines | Not specified | Fluoro/Chloro | Undergoes olefination, yield can be affected | nih.gov |

Influence of Amide Linkage and Linker Lengths in Derivatives

The amide linkage and the length of the linker connecting the indoline core to other chemical moieties are critical for the biological activity of many 5-Chloroindoline-2-carboxylic acid derivatives. These structural elements often play a direct role in how the molecule orients itself within a binding site and interacts with key amino acid residues.

The importance of the amide linkage is further exemplified in derivatives where it connects the indole core to various side chains. For instance, a compound identified as 5-Chloro-1h-Indole-2-Carboxylic Acid{[Cyclopentyl-(2-Hydroxy-Ethyl)-Carbamoyl]-Methyl}-Amide underscores the role of the amide in linking the core to a complex side chain, which is likely crucial for its specific biological interactions. drugbank.com

The length of the linker between the indole scaffold and another pharmacophore can also dramatically impact activity. In the design of molecules targeting specific receptors, the linker length is often optimized to ensure proper positioning of the key interacting groups. For example, in benzylamides and hydrazides derived from indole structures, the linker, which can be a methylene (B1212753) group (CH2) or a secondary amine (NH), influences the orientation of the molecule within the binding pocket. researchgate.net

Role of Specific Functional Groups and Their Position

The precise placement of specific functional groups on the this compound scaffold is paramount for its biological function. The carboxylic acid group at the C2 position is a particularly important feature, often involved in critical interactions with biological targets.

In the context of HIV-1 integrase inhibitors, the C2-carboxylic acid group, in conjunction with the indole nitrogen, forms a key chelating motif with magnesium ions (Mg2+) in the enzyme's active site. mdpi.comnih.gov This interaction is fundamental to the inhibitory mechanism. Molecular docking studies have revealed that this bis-bidentate chelation is a primary reason for the potent activity of these compounds. mdpi.com The hydrolysis of a carboxylate ester to a free carboxylic acid at this position has been shown to lead to a clear enhancement in activity, further emphasizing the importance of this functional group. mdpi.com

The position of other functional groups also significantly influences the molecule's properties. For example, the introduction of hydroxyl groups at the 4 and 6 positions of the indoline ring has been shown to increase protective activity against oxidative stress in cardiomyocytes. google.com

Molecular Docking and Ligand-Receptor Interaction Analysis

Computational methods, particularly molecular docking, have been invaluable in predicting how derivatives of this compound interact with their biological targets at a molecular level.

Prediction of Binding Modes and Affinities (e.g., KB, α)

Molecular docking simulations are frequently employed to predict the binding modes and affinities of small molecules within the active sites of proteins. These studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For HIV-1 integrase inhibitors derived from indole-2-carboxylic acid, docking studies have successfully predicted their binding conformations. mdpi.comnih.gov These simulations showed that the compounds bind in a similar manner, with the C2-carboxyl group and the indole core chelating with two Mg2+ cofactors in the active site. mdpi.com The introduction of a long branch at the C3 position was predicted to extend into a hydrophobic cavity, interacting with key residues like Tyr143 and Asn117, thus explaining the observed increase in inhibitory potency. mdpi.com

In studies of other quinolone derivatives, docking scores and the formation of hydrogen bonds with amino acids in the active site are used to predict binding modes and affinities. researchgate.net This information is crucial for understanding the structure-activity relationships and for guiding the design of more potent analogs.

Interactive Data Table: Predicted Binding Interactions from Molecular Docking

| Compound Class | Target | Key Predicted Interactions | Predicted Binding Affinity/Score | Reference |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Chelation with Mg2+ ions via C2-carboxyl and indole N; hydrophobic interaction with Tyr143 and Asn117. | High (IC50 of 0.13 µM for optimized compound) | mdpi.comnih.gov |

| Quinolone derivatives | Bacterial targets | Hydrogen bonds with active site amino acids. | Varies with derivative | researchgate.net |

| Indole derivatives | Benzodiazepine (B76468) Receptor | Two possible conformations and orientations within the binding cavity. | Not specified | researchgate.net |

Identification of Allosteric and Orthosteric Binding Sites and Modulators

Computational and experimental studies have also been used to distinguish between orthosteric and allosteric binding sites for ligands derived from or related to the indole scaffold. Orthosteric ligands bind to the same site as the endogenous ligand, while allosteric modulators bind to a different site, influencing the receptor's function.

In the case of chemokine receptors like CCR5, small molecule agonists, including some with indole-like scaffolds, have been found to bind to allosteric sites located in the transmembrane region, distinct from the orthosteric binding site for chemokines in the extracellular domains. nih.gov This is a significant finding, as allosteric modulators can offer advantages in terms of specificity and the ability to fine-tune receptor activity. The binding of these small molecules can be dependent on specific residues, such as acidic residues in the transmembrane helices. nih.gov

The ability of indole derivatives to bind to different sites is also highlighted by studies on the benzodiazepine receptor (BzR), where they can adopt one of two conformations and orientations within the binding cavity, suggesting a complex interaction landscape. researchgate.net This versatility underscores the potential of the indole scaffold to be developed into both orthosteric and allosteric modulators for a variety of targets.

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the electronic structure and properties of molecules, which is fundamental to understanding their reactivity and intermolecular interactions.

Density Functional Theory (DFT) for Electronic Structure and Intermolecular Interactions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. It is employed to calculate molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter, as it helps to characterize the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive. nih.gov

DFT studies on molecules structurally related to this compound, such as other indole derivatives and chloro-substituted aromatic systems, have provided valuable insights. For instance, in studies of similar heterocyclic compounds, DFT has been used to identify stable conformers and analyze their vibrational spectra. nih.gov The theoretical calculations of molecular geometry often show excellent agreement with experimental data from X-ray crystallography. nih.gov

Furthermore, DFT is crucial for studying non-covalent intermolecular interactions, particularly hydrogen bonding, which governs molecular recognition and the properties of materials. orientjchem.orgmdpi.com By applying theories like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis to the DFT results, researchers can confirm the presence of hydrogen bonds and quantify charge transfer between interacting molecules. orientjchem.org For example, DFT calculations on complexes between carboxylic acids and other molecules have systematically investigated the geometries, energies, and infrared (IR) characteristics of the hydrogen bonds formed. orientjchem.org These analyses reveal how the chloro- and carboxylic acid functional groups can participate in and influence hydrogen bonding networks.

Table 1: Illustrative DFT-Calculated Electronic Properties for Indole-based Compounds This table presents hypothetical data based on typical findings for related compounds to illustrate the application of DFT.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | 3.5 Debye | Quantifies the polarity of the molecule, influencing solubility and intermolecular forces. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me The fundamental principle is that the activity of a molecule is directly related to its structural features. fiveable.me QSAR models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

The development of a QSAR model involves calculating molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can be 2D descriptors (e.g., connectivity indices, fragment counts) or 3D descriptors (e.g., molecular shape, electrostatic potential). fiveable.me A statistical model is then built to relate these descriptors to the observed biological activity. mdpi.com

For classes of compounds including indole derivatives, QSAR studies have been successfully applied. For example, a QSAR analysis of indole analogues as monoamine oxidase (MAO) inhibitors identified a pharmacophore model with features like hydrophobic rings and hydrogen bond donors/acceptors. nih.gov The resulting models showed good predictive values, with the contributions of steric and electrostatic fields to the inhibitor-enzyme interaction being quantified. nih.gov The statistical robustness of a QSAR model is assessed through internal and external validation techniques, using metrics like the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²). fiveable.meresearchgate.net

Table 2: Example of a QSAR Equation and Key Descriptors for Indole Analogs This table is a representative example of a QSAR model, based on published studies of related compound series.

| Component | Description |

| Dependent Variable | log(1/IC50) - A measure of biological activity (e.g., enzyme inhibition). |